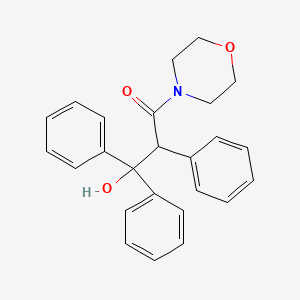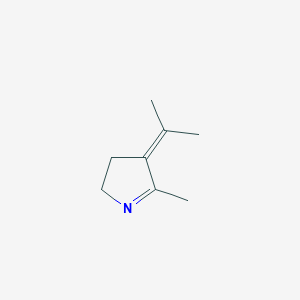
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
Métodos De Preparación
The synthesis of 3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of sodium hydroxide. The mixture is ground in a mortar and pestle for 10 minutes to yield the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield alcohol derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other bioactive compounds. . In industry, it can be used in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one can be compared with other similar compounds, such as 3- ( {4- [ (1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis (trifluoromethyl)phenyl}sulfanyl)aniline Other similar compounds include 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole and derivatives of 4-hydroxy-2-quinolones .
Propiedades
Número CAS |
6333-14-8 |
|---|---|
Fórmula molecular |
C25H25NO3 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
3-hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one |
InChI |
InChI=1S/C25H25NO3/c27-24(26-16-18-29-19-17-26)23(20-10-4-1-5-11-20)25(28,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2 |
Clave InChI |
JLYFUFOHEMNAJQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)


![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)




